3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione

Medicinal chemistry Physical organic chemistry SAR

SAR programs often fail when medicinal chemists rely on a single regioisomer. The meta-CF₃ coumarin Schiff base (CAS 301341-01-5) delivers the exact electronic profile (Hammett σₘ=0.43) required for parallel analog synthesis and head-to-head biochemical evaluation. • Distinct 3D electrostatic surface vs. para-CF₃ isomer-critical for shape-based virtual screening • Pre-organized Z-imine/O-H···N hydrogen bond motif for metal-coordination tuning • Supplied at ≥98% purity; in-stock availability speeds fragment-growth cycles.

Molecular Formula C17H10F3NO3
Molecular Weight 333.26 g/mol
CAS No. 301341-01-5
Cat. No. B1417505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione
CAS301341-01-5
Molecular FormulaC17H10F3NO3
Molecular Weight333.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=CC(=C3)C(F)(F)F)O
InChIInChI=1S/C17H10F3NO3/c18-17(19,20)10-4-3-5-11(8-10)21-9-13-15(22)12-6-1-2-7-14(12)24-16(13)23/h1-9,22H
InChIKeyBESSHVAHXFUSAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

meta-CF₃ Coumarin Schiff Base: Chemical Overview


The compound 3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione (CAS 301341-01-5) belongs to the class of 3-(iminomethyl)-2H-chromene-2,4-diones, commonly referred to as coumarin Schiff bases. Its core scaffold comprises a 4-hydroxycoumarin moiety linked via a Z-configured imine bridge to a meta-trifluoromethylaniline ring [1]. The molecule possesses one hydrogen-bond donor (enolic OH) and seven hydrogen-bond acceptors, conferring a moderate computed lipophilicity (XLogP3 = 3.7) and a molecular weight of 333.26 g·mol⁻¹ [1]. These structural features position it within drug-like chemical space relevant for fragment- and lead-oriented synthesis programs, yet its specific substitution pattern distinguishes it from the more commonly encountered para-CF₃ regioisomer [2].

SAR Positional isomer SAR mapping for hit-to-lead programs
Fragment Fragment growth with regioisomer-controlled electronics
Configuration Z‑configuration‑dependent target‑engagement studies
Library 3D‑pharmacophore diversity for virtual screening collections

Why the meta-CF₃ Regioisomer Cannot Be Substituted


Generic interchange with the para–trifluoromethyl isomer (CAS 478077-39-3) or non-fluorinated parent Schiff base is chemically unjustified. The meta substitution alters the electronic influence of the CF₃ group on the aniline nitrogen lone pair, modifying the imine bond polarization, intramolecular hydrogen-bond strength with the 4-hydroxy group, and overall molecular dipole moment [1]. In coumarin-derived Schiff bases, such subtle variations translate into distinct antibacterial and enzyme-inhibitory profiles, as demonstrated by Lakum et al., where chloro- and methyl-substituted regioisomers exhibited divergent MIC values against S. aureus and M. tuberculosis [2]. Consequently, procurement of the precise meta-CF₃ regioisomer is critical when the objective is systematic structure–activity relationship (SAR) mapping, fragment growth, or target-based screening with this chemotype.

The para‑CF₃ isomer (σp = 0.54) shows stronger imine polarization than the meta isomer (σm = 0.43), altering hydrogen‑bond strength and target electrostatics.
Only the Z‑configuration provides the rigid planar topology essential for flat binding sites; E‑isomers are not isolable under standard conditions.
Despite identical 2D descriptors, the meta‑CF₃ and para‑CF₃ regioisomers present different 3D shape and electrostatic vectors, limiting computational interchangeability.

Quantitative Evidence vs. Nearest Analogs


Electronic Modulation by Hammett σ Constants

The meta-trifluoromethyl group imparts a Hammett σ_m value of 0.43, whereas the para-CF₃ isomer exhibits a σ_p of 0.54 [1]. This 0.11-unit difference in electron-withdrawing strength directly modulates the electron density on the imine nitrogen and the acidity of the enolic 4-OH group. For coumarin Schiff bases, a lower σ value (meta) results in reduced polarization of the C=N bond and weaker intramolecular hydrogen bonding compared to the para isomer, which can be experimentally correlated with IR stretching frequencies and NMR chemical shifts of the OH proton. These electronic perturbations alter the ligand's metal-chelating ability and its capacity to engage in π-stacking interactions with biological targets, making the meta regioisomer a distinct chemical entity for structure–activity relationship (SAR) exploration.

Electronic Modulation
Class-level
σm = 0.43
vs para‑CF₃ σp = 0.54
Supports regioisomer-specific SAR interpretation
Literature Hammett constants; no direct measurement
Medicinal chemistry Physical organic chemistry SAR

Z-Configuration and Intramolecular Hydrogen Bonding

The compound is isolated exclusively in the Z‑configuration at the exocyclic imine double bond, as confirmed by the InChI stereochemical descriptor (b13-9) and the reported SMILES [1]. This geometry enables a six-membered intramolecular hydrogen bond between the enolic 4‑OH and the imine nitrogen, stabilizing a planar, fully conjugated chromophore. In contrast, analogous E‑isomers of coumarin Schiff bases are thermodynamically disfavored and often inaccessible under standard condensation conditions [2]. The Z‑configuration is critical because it rigidifies the aryl ring orientation relative to the coumarin plane, affecting π‑stacking with biological targets and the overall molecular shape recognized by proteins.

Z‑Configuration & H‑Bonding
Class-level
Z (cis) isomer
vs E isomer: rarely isolable
Confirms planar topology for target engagement
E‑isomer not accessible under standard conditions
Structural chemistry Conformational analysis Medicinal chemistry

Drug-Likeness and 3D Pharmacophore Differences

Using PubChem-computed descriptors (XLogP3, H‑bond donors/acceptors, rotatable bonds), the compound satisfies all Lipinski Rule-of-Five criteria and falls within the lead-like chemical space (MW = 333.26, HBA = 7, HBD = 1, rotatable bonds = 2) [1]. While the molecular weight and HBA count are identical to the para‑CF₃ isomer (also 333.26 g·mol⁻¹, 7 HBA), the topological placement of the CF₃ group alters the computed shape and electrostatic surface, which can be captured by 3D molecular descriptors (e.g., dipole moment, polar surface area) but not by 2D similarity metrics. When selecting a fragment for library enumeration, scientists must consider that meta-substituted benzylidene derivatives exhibit systematically different 3D pharmacophore vectors than their para counterparts, directly impacting virtual screening enrichment factors [2].

Drug‑Likeness & 3D Shape
Cross-study comparable
2D descriptors identical
3D electrostatic surface diverges
Indicates non‑interchangeable 3D pharmacophore vectors
Full 3D alignment needed for characterization
Cheminformatics Drug design Lead-likeness

Antibacterial SAR and Substituent-Dependent Potency

A focused library of 3-(iminomethyl)-2H-chromen-2-one derivatives, including thiourea-functionalized analogs, was evaluated against S. aureus (MTCC 96), E. coli (MTCC 739), and M. tuberculosis H37Rv using broth dilution and BACTEC MGIT assays [1]. While the exact meta‑CF₃ compound was not included in this particular study, structurally analogous Schiff bases bearing electron-withdrawing chloro or methyl substituents on the aniline ring demonstrated MIC values ranging from 12.5 to 50 µg·mL⁻¹ against Gram-positive strains and 25–100 µg·mL⁻¹ against M. tuberculosis. The potency was substituent-dependent: compounds with a chloro group at the para position exhibited superior activity compared to the unsubstituted parent, implying that the electronic nature and position of substituents critically modulate antimicrobial efficacy [1]. The meta‑CF₃ compound, with its distinct σ_m electron-withdrawing character, is predicted to occupy a unique position in this SAR continuum, warranting its experimental profiling.

Antibacterial SAR
Class-level
12.5–50 µg/mL (S. aureus)
25–100 µg/mL (M. tuberculosis)
Reported analog activity supports SAR exploration
No direct data; predicted from electronic analogs
Antimicrobial Coumarin Schiff base

Commercial Purity for Reproducible Assays

The compound is available from a manufacturer operating under ISO-certified quality systems with a guaranteed purity of NLT 98% (HPLC) . This specification is equivalent to that of the para‑CF₃ regioisomer from the same supplier; however, the meta‑CF₃ compound is produced in smaller batch sizes, reflecting its lower prevalence in commercial libraries and its potential role as a more specialized building block. For procurement officers and laboratory managers, the 98% purity threshold ensures that biological assay results are not confounded by >2% of structurally similar impurities, which is critical when the compound is used at low micromolar or nanomolar concentrations in target-based screens.

Commercial Purity
Specification review
NLT 98% (HPLC)
ISO‑certified manufacturing
Ensures reproducible assay results
Supplier‑declared; typical for research‑grade
Quality control Purity Procurement

High-Value Application Scenarios


Positional Isomer SAR for Kinase and GPCR Hit-to-Lead

When a coumarin Schiff base hit is identified from a fragment or high-throughput screen, medicinal chemistry teams require both meta- and para‑CF₃ regioisomers to probe the electronic and steric requirements of the binding pocket. The Hammett σ_m value of 0.43 for the meta‑CF₃ analog, compared to σ_p = 0.54 for the para isomer, directly influences the acidity of the 4‑OH group and the electron density of the imine nitrogen, which can alter hydrogen-bonding distance and strength by up to 0.1–0.2 Å in docking-derived poses [1]. Acquiring both isomers in >98% purity allows parallel analog synthesis and head-to-head biochemical evaluation, ensuring that the optimal substitution pattern is identified before committing to costly multi-step lead optimization.

Antimicrobial Discovery Against MDR Bacteria and M. tuberculosis

Coumarin Schiff bases bearing electron-withdrawing substituents have shown MIC values as low as 12.5 µg·mL⁻¹ against S. aureus and 25 µg·mL⁻¹ against M. tuberculosis in standardized broth dilution and BACTEC assays [2]. The meta‑CF₃ derivative, possessing a σ_m value between that of chloro (σ_m = 0.37) and nitro (σ_m = 0.71) substituents, is predicted to exhibit intermediate potency and reduced cytotoxicity compared to stronger electron-withdrawing analogs. Researchers engaged in antimycobacterial drug discovery should specifically procure the meta‑CF₃ regioisomer to complete SAR matrices, as its activity cannot be inferred from the para‑CF₃ or unsubstituted parent data alone.

3D-Pharmacophore Diversity in Computational Library Design

Despite having identical 2D molecular descriptors (MW, logP, HBA, HBD) to the para‑CF₃ isomer, the meta‑CF₃ compound presents a distinct 3D electrostatic surface and pharmacophore vector orientation that increases compound-collection diversity [3]. Virtual screening campaigns employing shape-based or pharmacophore-matching algorithms will treat the meta and para regioisomers as non-interchangeable entries, improving the hit rate against targets where the precise positioning of the CF₃ group is critical for activity. Inventory managers should therefore stock both isomers as separate SKUs to maximize screening deck coverage.

Metal-Chelating Probes Utilizing Z-Configuration H-Bonding

The rigid, planar Z‑configuration of the imine bond and the pre-organized O–H···N hydrogen bond make this compound an attractive ligand for transition-metal coordination chemistry [4]. The meta‑CF₃ group modulates the electron density at the chelating atoms without adding steric hindrance near the metal-binding site, a feature that distinguishes it from the para analog, where the CF₃ group is farther from the coordination sphere. Inorganic and bioinorganic chemists can utilize this regioisomer to tune the redox potential and fluorescence properties of the resulting metal complexes, with downstream applications in sensing and catalysis.

Application
Selection Property
Validation Focus
Positional Isomer SAR for Hit-to-Lead
Regioisomer-controlled electronic modulation
Hammett σ‑based SAR validation
Antimicrobial Discovery Against MDR Bacteria & M. tuberculosis
Electron‑withdrawing substituent SAR
MIC endpoint and cytotoxicity profiling
3D‑Pharmacophore Diversity in Virtual Libraries
3D shape and electrostatic diversity
Pharmacophore alignment and enrichment analysis
Metal‑Chelating Probes with Z‑Configuration H‑Bonding
Z‑configuration and pre‑organized H‑bonding
Chelation‑induced spectral/redox property verification
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